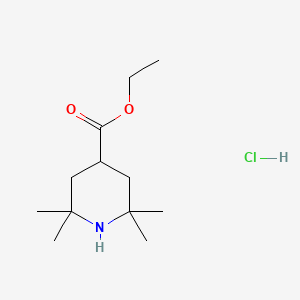

Ethyl 2,2,6,6-tetramethylpiperidine-4-carboxylate;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

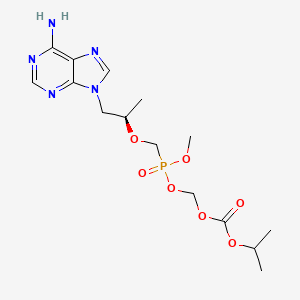

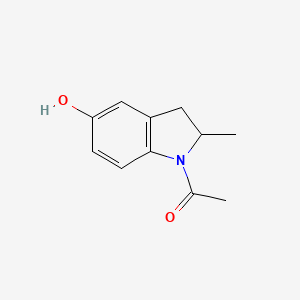

Ethyl 2,2,6,6-tetramethylpiperidine-4-carboxylate;hydrochloride is a chemical compound with the molecular formula C12H24ClNO2. It is closely related to methyl 2,2,6,6-tetramethylpiperidine-4-carboxylate hydrochloride, which has a CAS Number of 2402831-31-4 .

Molecular Structure Analysis

The InChI code for the related compound, methyl 2,2,6,6-tetramethylpiperidine-4-carboxylate hydrochloride, is 1S/C11H21NO2.ClH/c1-10(2)6-8(9(13)14-5)7-11(3,4)12-10;/h8,12H,6-7H2,1-5H3;1H . This provides a detailed description of the molecular structure.Chemical Reactions Analysis

2,2,6,6-Tetramethylpiperidine can be used as a reactant to synthesize allylated tertiary amines via allylic amination of allylic chlorides, hydroxylamines via oxidation in the presence of oxone as an oxidant, and sulfenamide compounds by reacting with heterocyclic thiols in the presence of iodine as an oxidant .Physical And Chemical Properties Analysis

The related compound, methyl 2,2,6,6-tetramethylpiperidine-4-carboxylate hydrochloride, has a molecular weight of 235.75 . The physical form is a powder and it is stored at room temperature .Applications De Recherche Scientifique

Catalytic Applications in Organic Synthesis

Catalytic Oxidation of Cellulose A novel nitroxide block copolymer, synthesized through a specialized polymerization process and subsequent oxidation, was employed as a recoverable catalyst for the selective catalytic oxidation of cellulose, showing significant efficacy and reusability. This approach could revolutionize cellulose processing in various industries (Liu, Xing, Han, & Tang, 2017).

Synthesis of Spin-Labeled Amides The reaction of Trolox with various aminoxyl radicals resulted in spin-labeled amides, exhibiting promising antioxidant properties and potential applications in biomedical imaging techniques like MRI (Yushkova et al., 2013).

Alcohol Oxidation System A TEMPO-catalyzed alcohol oxidation system was developed, showcasing high efficiency and environmental friendliness. This method allows the transformation of a wide range of alcohols into their corresponding carbonyl compounds under mild conditions, showing great promise for various chemical processes (Li & Zhang, 2009).

Applications in Material Science

Preparation of Cellulose Nanofibers Utilizing the TEMPO/laccase/O2 system, cellulose nanofibers were prepared from wood cellulose without any chlorine-containing oxidants. The process demonstrates a significant advancement in the environmentally friendly production of cellulose nanofibers (Jiang et al., 2017).

Surface Modification of TEMPO-Mediated Cellulose Nanofibrils Surface modification of TEMPO-cellulose nanofibrils was achieved through a chemical conjugation process, significantly enhancing their thermal stability. This development opens new pathways for the production of thermally stable nanocellulose with tailored surface properties (Masruchin et al., 2019).

Synthetic Chemistry Applications

Synthesis of Tetrahydropyridines An innovative phosphine-catalyzed annulation process was introduced, yielding highly functionalized tetrahydropyridines. This method demonstrates complete regioselectivity and high yields, marking a significant contribution to the field of synthetic chemistry (Zhu, Lan, & Kwon, 2003).

Synthesis of Star-Shaped Polystyrenes A novel approach to synthesize star-shaped polystyrenes with glucose incorporated at the core and chain-end was developed. This method represents an innovative stride in polymer chemistry, paving the way for new materials with unique properties (Kaga et al., 2004).

Safety and Hazards

Mécanisme D'action

Target of Action

Ethyl 2,2,6,6-tetramethylpiperidine-4-carboxylate hydrochloride is an organic compound derived from 2,2,6,6-tetramethylpiperidine 2,2,6,6-tetramethylpiperidine, the parent compound, is known to act as a hindered base in chemical reactions .

Mode of Action

It can be inferred from the properties of its parent compound, 2,2,6,6-tetramethylpiperidine, which is used as a hindered base in chemistry . Hindered bases are less reactive than typical bases, which allows for more selective reactions.

Pharmacokinetics

The compound is soluble in water and alcohol, suggesting it may have good bioavailability .

Result of Action

It is known that the compound can be used in the synthesis of various organic compounds, including antibiotics, disinfectants, and pesticides .

Action Environment

The action, efficacy, and stability of Ethyl 2,2,6,6-tetramethylpiperidine-4-carboxylate hydrochloride can be influenced by various environmental factors. For instance, the compound is stable at room temperature and can absorb moisture . Therefore, it should be stored in a dry place, away from sunlight .

Propriétés

IUPAC Name |

ethyl 2,2,6,6-tetramethylpiperidine-4-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO2.ClH/c1-6-15-10(14)9-7-11(2,3)13-12(4,5)8-9;/h9,13H,6-8H2,1-5H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHVFDPJAYRBUEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(NC(C1)(C)C)(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858465 |

Source

|

| Record name | Ethyl 2,2,6,6-tetramethylpiperidine-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54996-05-3 |

Source

|

| Record name | Ethyl 2,2,6,6-tetramethylpiperidine-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (2Z,4E)-5-[(1R,6R)-6-ethynyl-1-hydroxy-2,6-dimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoate](/img/structure/B587707.png)

![[2-(Carbamoyloxymethyl)-4-hydroxy-2-methylpentyl] N-propan-2-ylcarbamate](/img/structure/B587710.png)